molecular formula C14H14O2P2S4 B1674591 Lawesson's reagent CAS No. 19172-47-5

Lawesson's reagent

Cat. No.: B1674591
CAS No.: 19172-47-5
M. Wt: 404.5 g/mol
InChI Key: CFHGBZLNZZVTAY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lawesson’s Reagent (LR) is primarily used as a thionating agent in organic synthesis . Its primary targets are carbonyl compounds, specifically ketones, esters, and amides . These compounds play a crucial role in various biochemical reactions, and their transformation can significantly alter the properties of the resulting molecules.

Mode of Action

LR interacts with its targets by converting carbonyl groups into thiocarbonyl compounds . This conversion is facilitated by the formation of a more reactive dithiophosphine ylide, which is in equilibrium with LR in solution . The reaction with a carbonyl compound gives rise to a thiaoxaphosphetane intermediate . The driving force behind this reaction is the formation of a stable P=O bond in a cycloreversion step .

Biochemical Pathways

The conversion of carbonyl groups to thiocarbonyl groups can affect various biochemical pathways. For instance, the thionation of natural compounds can lead to the construction of biologically valuable heterocycles . Additionally, the thionation of various carbonyl groups can result in the synthesis of thioketones, thioesters, and thioamides .

Result of Action

The primary molecular effect of LR’s action is the conversion of carbonyl groups into thiocarbonyl groups . This conversion can significantly alter the properties of the resulting molecules, potentially leading to new chemical behaviors and applications. For instance, thiocarbonyl chlorins synthesized from natural chlorophyll a using LR have shown a significant bathochromic shift in the absorption and fluorescence bands .

Action Environment

The action, efficacy, and stability of LR can be influenced by various environmental factors. For instance, reactions using LR typically require higher temperatures and a large excess of the thionating agent . Additionally, the reaction time can be shortened significantly if reactions are carried out using microwave irradiation techniques .

Properties

IUPAC Name

2,4-bis(4-methoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O2P2S4/c1-15-11-3-7-13(8-4-11)17(19)21-18(20,22-17)14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHGBZLNZZVTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2P2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066460
Record name p-Anisyldithiophosphonic anhydride
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Molecular Weight

404.5 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Off-white, light yellow, or light brown powder with a stench; [Sigma-Aldrich MSDS]
Record name Lawesson's reagent
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CAS No.

19172-47-5
Record name Lawesson's reagent
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Record name Lawesson's reagent
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Record name 19172-47-5
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Record name 1,3,2,4-Dithiadiphosphetane, 2,4-bis(4-methoxyphenyl)-, 2,4-disulfide
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Record name p-Anisyldithiophosphonic anhydride
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Record name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulphide
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Record name P-ANISYLDITHIOPHOSPHONIC ANHYDRIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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